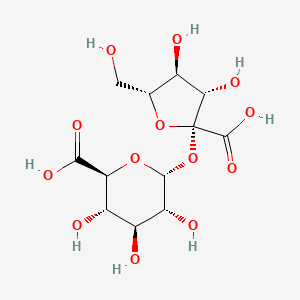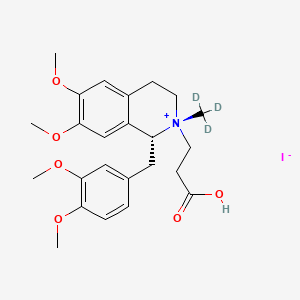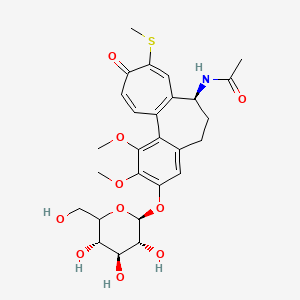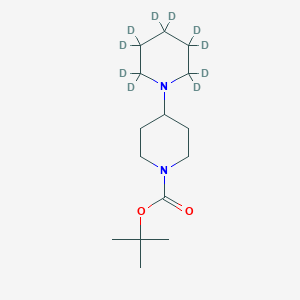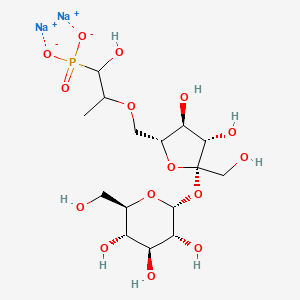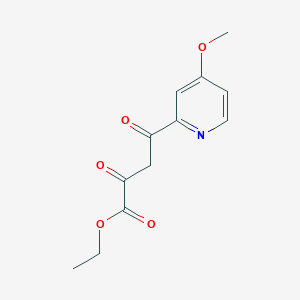
5-ethyl-3-(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3-(4-methylphenyl)-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This specific compound features an ethyl group at the 5-position and a 4-methylphenyl group at the 3-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-3-(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-methylacetophenone with ethylhydrazine under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the pyrazole ring, leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 5-ethyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid.
Reduction: Formation of 5-ethyl-3-(4-methylcyclohexyl)-1H-pyrazole.
Substitution: Formation of 5-ethyl-3-(4-halophenyl)-1H-pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, 5-ethyl-3-(4-methylphenyl)-1H-pyrazole is studied for its potential as an enzyme inhibitor, receptor modulator, or as a ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
3-(4-methylphenyl)-1H-pyrazole: Lacks the ethyl group at the 5-position.
5-ethyl-1H-pyrazole: Lacks the 4-methylphenyl group at the 3-position.
3-(4-chlorophenyl)-1H-pyrazole: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: 5-ethyl-3-(4-methylphenyl)-1H-pyrazole is unique due to the presence of both the ethyl group and the 4-methylphenyl group, which can influence its chemical reactivity, biological activity, and physical properties. This combination of substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-ethyl-3-(4-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2/c1-3-11-8-12(14-13-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
AFEYBGOILZPPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


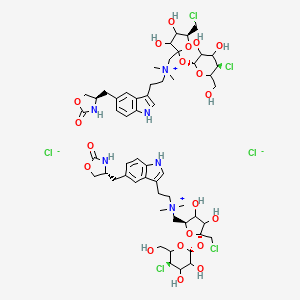
![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
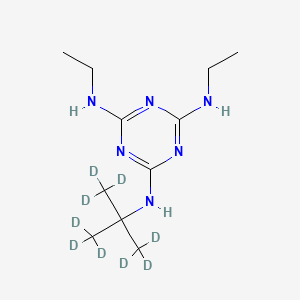
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
